1-(2,3-dihydro-1H-indol-1-yl)-2-{[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one
Description
This compound features a 2,3-dihydroindole core linked via an ethanone bridge to a 1,3,4-oxadiazole ring substituted at position 5 with a 3,4-dimethylphenyl group. The 3,4-dimethylphenyl group increases lipophilicity, which may improve membrane permeability.
Properties
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-[[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2S/c1-13-7-8-16(11-14(13)2)19-21-22-20(25-19)26-12-18(24)23-10-9-15-5-3-4-6-17(15)23/h3-8,11H,9-10,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFZZSAVOFOSVDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(O2)SCC(=O)N3CCC4=CC=CC=C43)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-dihydro-1H-indol-1-yl)-2-{[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring is synthesized by reacting 3,4-dimethylbenzoic acid hydrazide with carbon disulfide in the presence of a base, such as potassium hydroxide, to form the corresponding 1,3,4-oxadiazole-2-thiol.
Thioacetylation: The 1,3,4-oxadiazole-2-thiol is then reacted with acetyl chloride to introduce the thioacetyl group, forming 1-({[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl) intermediate.
Indoline Coupling: Finally, the thioacetyl intermediate is coupled with indoline in the presence of a suitable catalyst, such as palladium on carbon, under mild reaction conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-dihydro-1H-indol-1-yl)-2-{[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield corresponding thiols or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thioacetyl group can be replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Amines, alcohols, and appropriate solvents like dichloromethane or dimethylformamide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and alcohols.
Substitution: Corresponding substituted derivatives with amines or alcohols.
Scientific Research Applications
1-(2,3-dihydro-1H-indol-1-yl)-2-{[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: The unique electronic properties of the oxadiazole ring make this compound of interest in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Research: The compound is used as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: The compound’s stability and reactivity make it suitable for use in the synthesis of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 1-(2,3-dihydro-1H-indol-1-yl)-2-{[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and proteins, modulating their activity and function.
Pathways Involved: The compound may influence signaling pathways related to cell proliferation, apoptosis, and inflammation, contributing to its therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally related derivatives, focusing on key features and inferred properties:
Key Observations:
Functional Group Variations: The sulfanyl group in the target compound may offer reversible redox activity compared to the sulfonyl group in analogs, which is more electron-withdrawing and stable .
Structural Implications: The dihydroindole core reduces aromaticity, which could weaken interactions with flat binding pockets but improve solubility compared to fully aromatic indoles . Oxadiazole rings are known for hydrogen-bond acceptor capacity, making them valuable in kinase inhibitors or antimicrobial agents .
Synthetic Accessibility: The target compound’s oxadiazole ring may be synthesized via cyclization of thiosemicarbazides, a method validated for similar structures . Substitution at the oxadiazole’s 5-position (e.g., 3,4-dimethylphenyl) requires regioselective coupling, a challenge noted in related syntheses .
Research Findings and Gaps
- Biological Activity: No direct data exists for the target compound, but oxadiazole-containing analogs show antimicrobial and kinase-inhibitory properties .
- Solubility & Stability : The dimethylphenyl group may reduce aqueous solubility, necessitating formulation studies. Sulfanyl’s susceptibility to oxidation requires stability testing .
- Theoretical Modeling : Molecular docking studies predict strong interactions with ATP-binding pockets due to oxadiazole’s hydrogen-bonding capacity .
Biological Activity
The compound 1-(2,3-dihydro-1H-indol-1-yl)-2-{[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one is a synthetic organic molecule that has garnered attention for its potential biological activities. The structure features a complex arrangement of indole and oxadiazole moieties, which are known to exhibit diverse pharmacological properties. This article aims to summarize the biological activity of this compound based on available research findings.
Chemical Structure
The compound can be described by the following structural formula:
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within biological systems. The oxadiazole and indole components are known to influence enzyme inhibition and receptor binding, leading to potential therapeutic effects.
Anticancer Properties
Research has indicated that derivatives of oxadiazole compounds exhibit significant anticancer activity. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines. A study demonstrated that certain oxadiazole derivatives had IC50 values in the low micromolar range against breast cancer (MCF-7) and lung cancer (A549) cell lines .
Antimicrobial Activity
The compound's oxadiazole moiety contributes to its antimicrobial properties. It has been reported that similar compounds exhibit activity against bacterial strains, including Mycobacterium tuberculosis. In vitro studies have shown that modifications in the structure can enhance antimicrobial efficacy .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes relevant to disease processes. For example, some derivatives have been shown to inhibit histone deacetylases (HDAC), which play a role in cancer progression. One study reported that certain oxadiazole derivatives achieved over 90% inhibition of HDAC at low concentrations .
Study 1: Anticancer Activity
A recent study evaluated the anticancer properties of a series of oxadiazole derivatives, including those related to our compound. The results indicated that several derivatives exhibited significant cytotoxicity against MCF-7 cells with IC50 values ranging from 0.12 to 2.78 µM. The mechanism was linked to the induction of apoptosis through increased p53 expression and caspase activation .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Derivative A | MCF-7 | 0.12 | Apoptosis via p53 |
| Derivative B | A549 | 0.75 | Caspase activation |
Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial activity of oxadiazole derivatives against resistant strains of Mycobacterium tuberculosis. The study found that certain compounds showed promising results with minimal inhibitory concentrations (MIC) in the range of 8–16 µg/mL .
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Compound X | Mtb H37Rv | 8 |
| Compound Y | Resistant Strain | 16 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
